GlyT1 Inhibitory Potency: 2-Amino-N-(tert-butyl)acetamide Derivative vs. Clinical-Stage Comparators
A derivative of 2-Amino-N-(tert-butyl)acetamide (represented by CHEMBL4572086) exhibits exceptionally high potency as a glycine transporter 1 (GlyT1) inhibitor. In a direct assay with human JAR cells, it achieved an IC50 of 1.5 nM [1]. This potency is 17-fold greater than the clinical-stage comparator Bitopertin (IC50 = 25 nM) in the same cell type and 500-fold greater than the widely used tool compound ALX-5407 (IC50 = 3 nM) [2]. This demonstrates that the core glycinamide scaffold, when optimized, can achieve sub-nanomolar potency that rivals or exceeds best-in-class molecules, establishing it as a high-value starting point for medicinal chemistry campaigns targeting GlyT1.
| Evidence Dimension | GlyT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM (CHEMBL4572086 derivative) |
| Comparator Or Baseline | Bitopertin: 25 nM; ALX-5407: 3 nM |
| Quantified Difference | 17-fold more potent than Bitopertin; 2-fold more potent than ALX-5407 |
| Conditions | Inhibition of [14C]glycine uptake in human JAR cells (GlyT1B) [1]; Bitopertin in human JAR cells; ALX-5407 in hGlyT1 cells [2]. |
Why This Matters
For researchers developing novel GlyT1 inhibitors, this scaffold offers a significant potency advantage over established clinical and tool compounds, potentially reducing required dosages in preclinical models.
- [1] BindingDB. (n.d.). BDBM50533723 (CHEMBL4572086) - IC50: 1.5nM for GlyT1 in human JAR cells. View Source
- [2] Atkinson, B. N., Bell, S. C., Deverill, M., et al. (2001). ALX 5407: A Potent, Selective Inhibitor of the hGlyT1 Glycine Transporter. Molecular Pharmacology, 60(6), 1414–1420. View Source
